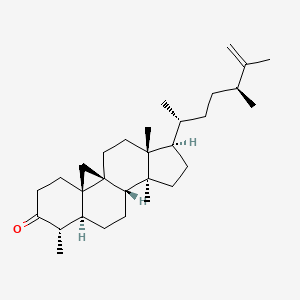

Cyclomusalenone

Description

Properties

CAS No. |

30452-60-9 |

|---|---|

Molecular Formula |

C30H48O |

Molecular Weight |

424.7 g/mol |

IUPAC Name |

15-(5,6-dimethylhept-6-en-2-yl)-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one |

InChI |

InChI=1S/C30H48O/c1-19(2)20(3)8-9-21(4)23-12-14-28(7)26-11-10-24-22(5)25(31)13-15-29(24)18-30(26,29)17-16-27(23,28)6/h20-24,26H,1,8-18H2,2-7H3 |

InChI Key |

RCXORQWZHHYMBR-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2CCC3C4(CCC(C4(CCC35C2(C5)CCC1=O)C)C(C)CCC(C)C(=C)C)C |

Appearance |

Powder |

Origin of Product |

United States |

Foundational & Exploratory

Cyclomusalenone: A Technical Guide to its Discovery and Isolation from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclomusalenone, also known as 31-Norcyclolaudenone, is a naturally occurring triterpenoid ketone that has been isolated from plant sources. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for extraction and purification from its primary natural source, Musa sapientum (banana), and presents its known physicochemical and spectral data in a structured format for easy reference. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery who are interested in this compound and related compounds.

Introduction

Natural products remain a significant source of novel chemical entities with diverse biological activities, serving as inspiration for the development of new therapeutic agents. Triterpenoids, a large and structurally diverse class of natural products, have demonstrated a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound, a tetracyclic triterpenoid, belongs to this important class of compounds. First discovered in Musa sapientum, it has since been identified in other related species. This guide synthesizes the available scientific literature to provide a detailed technical overview of its discovery and isolation.

Discovery and Natural Occurrence

This compound was first isolated from the banana plant, Musa sapientum L..[1][2][3] The pioneering work identified this triterpenoid ketone in high yields from the banana peel, establishing it as a major lipid component of this part of the plant.[2][3] Subsequent studies have confirmed its presence in other parts of the banana plant, including the stalk and rhizome, and in other Musa species such as Musa balbisiana.[2][4]

Table 1: Natural Sources of this compound

| Species | Plant Part | Reference |

| Musa sapientum | Peel, Stalk, Rhizome | [2][3] |

| Musa balbisiana | Inflorescence | [4] |

| Musa errans | Corm | [1] |

Experimental Protocols

The isolation and purification of this compound from its natural sources typically involve solvent extraction followed by chromatographic separation. The following protocols are based on methodologies reported in the scientific literature.[4]

General Extraction Procedure

This procedure describes a general method for the extraction of triterpenoids from Musa species.

Protocol:

-

Preparation of Plant Material: Collect the desired plant parts (e.g., banana peels, inflorescence). Wash the material thoroughly to remove any contaminants and dry it in a shaded area or a hot air oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved. Grind the dried material into a fine powder.

-

Solvent Extraction: Extract the powdered plant material with methanol using a suitable method such as maceration or Soxhlet extraction. For maceration, soak the powder in methanol for an extended period (e.g., 72 hours) with occasional shaking. For Soxhlet extraction, continuously extract the powder with methanol for several hours.

-

Filtration and Concentration: Filter the methanolic extract through filter paper (e.g., Whatman No. 1) to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude methanolic extract.

Isolation and Purification by Column Chromatography

The crude extract is a complex mixture of various phytochemicals. This compound is isolated and purified from this mixture using column chromatography.

Protocol:

-

Solvent Partitioning: Partition the crude methanolic extract between a polar solvent (e.g., water) and a non-polar solvent (e.g., chloroform). This step separates compounds based on their polarity, with triterpenoids like this compound typically concentrating in the chloroform fraction.

-

Column Chromatography: Subject the dried chloroform fraction to column chromatography over silica gel (e.g., 60-120 mesh).

-

Elution: Elute the column with a gradient of non-polar to polar solvents. A common solvent system is a mixture of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection and Analysis: Collect the eluate in fractions and monitor the separation process using Thin Layer Chromatography (TLC). Combine the fractions containing the compound of interest (visualized on the TLC plate, for example, by spraying with an appropriate reagent like ceric sulfate and heating).

-

Crystallization: Concentrate the combined fractions containing pure this compound and crystallize the compound from a suitable solvent (e.g., methanol) to obtain it in a pure, crystalline form.

Physicochemical and Spectral Data

The structure of this compound has been elucidated using various spectroscopic techniques.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₀H₄₈O |

| Molecular Weight | 424.7 g/mol |

| Appearance | Crystalline solid |

| IUPAC Name | (4α,5α,13α,14β,17α)-4,14-Dimethyl-24-methylene-9,19-cyclocholestan-3-one |

Table 3: Spectroscopic Data for this compound

| Technique | Key Data Points |

| ¹H NMR | Data not available in the searched resources. |

| ¹³C NMR | Data not available in the searched resources. |

| Mass Spectrometry (MS) | Data not available in the searched resources. |

Note: Detailed ¹H NMR, ¹³C NMR, and mass spectrometry data from the original discovery were not available in the searched public literature. Researchers should refer to the primary publication for this information.

Signaling Pathways and Biological Activity

While the initial research focused on the isolation and characterization of this compound, detailed studies on its specific mechanism of action and effects on signaling pathways are not extensively reported in the publicly available literature. However, triterpenoids as a class are known to interact with various cellular targets and signaling pathways. Further research is warranted to elucidate the pharmacological profile of this compound.

Conclusion

This compound is a fascinating natural product with a unique chemical structure, readily available from a common natural source, the banana plant. This guide provides a foundational understanding of its discovery and the methodologies for its isolation. The detailed protocols and structured data presented herein are intended to facilitate further research into the chemical and biological properties of this compound, potentially leading to the development of new therapeutic agents. Future investigations should focus on obtaining a more comprehensive biological activity profile and elucidating its mechanism of action at the molecular level.

References

Synthesis Pathways for Novel Phenylphenalenone Derivatives: An In-depth Technical Guide

Introduction

Phenylphenalenones are a class of polycyclic aromatic natural products characterized by a phenalenone core substituted with a phenyl group. These compounds are of significant interest to the scientific community due to their diverse biological activities, including potent antifungal and cytotoxic properties. Notably, they are produced by plants of the Musaceae family, such as bananas, as phytoalexins in response to pathogenic attacks. This technical guide provides a comprehensive overview of the synthesis pathways for novel phenylphenalenone derivatives, their biological activities, and the experimental protocols for their preparation. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents from natural product scaffolds. While the initial topic of interest was "Cyclomusalenone," extensive literature searches revealed that this is not a recognized compound. However, the etymological connection to Musa (the banana genus) strongly suggests that the intended subject was the well-documented and biologically active phenylphenalenones isolated from these plants.

Synthetic Pathways for Phenylphenalenone Derivatives

The synthesis of the phenylphenalenone scaffold and its derivatives can be achieved through several strategic approaches. A common retrosynthetic analysis identifies key precursors such as substituted naphthalenes and cinnamoyl chlorides.

A prevalent synthetic strategy involves the Friedel-Crafts acylation of a naphthalene derivative with a cinnamoyl chloride, followed by an intramolecular cyclization and subsequent aromatization to furnish the phenalenone core. Further derivatization can be accomplished through various reactions, including Grignard additions and Suzuki cross-coupling reactions, to introduce diverse functionalities on the phenyl ring and the phenalenone nucleus.

Below is a generalized synthetic workflow for the preparation of phenylphenalenone derivatives.

Spectroscopic Analysis of Cyclic Ketones: A Case Study of Cyclohexanone

Introduction

This technical guide provides a comprehensive overview of the spectroscopic techniques used to elucidate the structure of cyclic ketones, with a detailed case study on cyclohexanone. Initial searches for "Cyclomusalenone" did not yield publicly available spectroscopic data, suggesting it may be a novel or less-documented compound. Therefore, this guide utilizes the well-characterized cyclohexanone as a representative example to demonstrate the principles and methodologies of spectroscopic analysis for researchers, scientists, and professionals in drug development.

The structural elucidation of organic compounds is a cornerstone of chemical and pharmaceutical research. Spectroscopic methods provide a non-destructive means to probe the molecular structure, offering insights into the connectivity of atoms, the nature of functional groups, and the overall molecular framework. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy in the analysis of cyclic ketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For cyclohexanone, both ¹H and ¹³C NMR are instrumental in confirming its cyclic structure and the presence of a carbonyl group.

Experimental Protocol:

A typical NMR experiment involves dissolving the sample (e.g., 100mM of cyclohexanone) in a deuterated solvent, such as Deuterium Oxide (D₂O).[1] A reference standard, like DSS, is often used for chemical shift calibration.[1] The spectra are then acquired on an NMR spectrometer, for instance, a Bruker DMX-500MHz spectrometer, at a specific temperature, such as 298K.[1] One-dimensional (1D) experiments like ¹H and ¹³C NMR, as well as two-dimensional (2D) experiments like TOCSY, HSQC, and HMBC, can be performed to gain comprehensive structural information.[1]

¹H NMR Spectral Data for Cyclohexanone:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1.707 | m | 4H | H-3, H-5 |

| 1.856 | m | 4H | H-2, H-6 |

Data sourced from the Biological Magnetic Resonance Bank (BMRB).[1]

¹³C NMR Spectral Data for Cyclohexanone:

| Chemical Shift (ppm) | Assignment |

| 26.851 | C-3, C-5 |

| 29.589 | C-4 |

| 44.114 | C-2, C-6 |

| 223.421 | C-1 (C=O) |

Data sourced from the Biological Magnetic Resonance Bank (BMRB).[1]

The downfield chemical shift of the carbonyl carbon (C-1) at 223.421 ppm is highly characteristic of a ketone.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

The IR spectrum of cyclohexanone can be obtained from a liquid film of the sample.[2] Alternatively, a solution can be prepared (e.g., 10% in CCl₄ or CS₂) and analyzed in a suitable cell (e.g., CsBr cell with a path length of 0.010-0.012 cm).[3] The spectrum is typically recorded on a grating instrument like a PERKIN-ELMER 521.[3]

Key IR Absorption Bands for Cyclohexanone:

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 1715 | C=O stretch | Strong |

| 2950-2845 | C-H stretch (in -CH₂-) | Strong |

| 1480-1440 | C-H deformation (in -CH₂-) | - |

| 1450 | CH₂ scissoring | Strong |

| 1375 | CH₂ rocking | Weaker |

| 1260 | C-O stretch | Medium |

| 1180 | C-C stretch | Weak |

| 1020 | CH₂ wagging | - |

| 880 | Ring deformation | - |

Data compiled from multiple sources.[2][4][5]

The most prominent and diagnostic peak in the IR spectrum of cyclohexanone is the strong absorption around 1715 cm⁻¹, which is characteristic of a saturated cyclic ketone.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in determining its elemental composition and structure.

Experimental Protocol:

For electron ionization (EI) mass spectrometry, the sample is introduced into the ion source of a mass spectrometer, such as a JEOL JMS-D-3000.[6] The molecules are then ionized by a beam of electrons (typically at 70 eV), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).[6]

Mass Spectrometry Data for Cyclohexanone:

| m/z | Relative Intensity | Assignment |

| 98 | 30.56% | [M]⁺ (Molecular Ion) |

| 55 | 99.99% | [C₃H₃O]⁺ (Base Peak) |

| 69 | 29.01% | [C₅H₉]⁺ |

| 42 | 58.45% | [C₃H₆]⁺ |

| 41 | 35.18% | [C₃H₅]⁺ |

Data sourced from MassBank.[6]

The molecular ion peak at m/z 98 corresponds to the molecular weight of cyclohexanone (C₆H₁₀O).[6] The fragmentation pattern provides further structural clues.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons.

Experimental Protocol:

The UV-Vis spectrum is recorded by passing a beam of UV-visible light through a solution of the sample in a suitable solvent (e.g., ethanol or hexane) and measuring the absorbance at different wavelengths.

UV-Vis Absorption Data for Cyclohexanone:

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Transition |

| 285 | ~15 | Ethanol | n → π |

| 195 | ~1000 | Hexane | π → π |

The weak absorption band around 285 nm is characteristic of the n → π* transition of the carbonyl group in saturated ketones.

Workflow for Spectroscopic Structure Elucidation

The following diagram illustrates a typical workflow for elucidating the structure of an unknown compound using various spectroscopic techniques.

Caption: Workflow for Spectroscopic Structure Elucidation.

Conclusion

The spectroscopic analysis of cyclohexanone serves as an exemplary case for the structural elucidation of cyclic ketones. By combining the data from NMR, IR, and mass spectrometry, a comprehensive and unambiguous picture of the molecular structure can be assembled. NMR spectroscopy reveals the carbon-hydrogen framework, IR spectroscopy identifies the characteristic carbonyl functional group, and mass spectrometry confirms the molecular weight and provides insights into fragmentation. UV-Vis spectroscopy can offer additional information about the electronic nature of the carbonyl group. This integrated approach is fundamental in the fields of chemical synthesis, natural product chemistry, and drug discovery for the precise characterization of molecular structures.

References

- 1. bmse000405 Cyclohexanone at BMRB [bmrb.io]

- 2. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Cyclohexanone [webbook.nist.gov]

- 4. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 5. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

- 6. massbank.eu [massbank.eu]

Unraveling the Molecular Blueprint: A Technical Guide to the Cyclomusalenone Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclomusalenone, a naturally occurring triterpenoid identified as 31-norcyclolaudenone, has garnered interest within the scientific community due to its potential pharmacological activities. Found in plants such as Musa sapientum, its unique chemical structure, characterized by a cyclopropane ring and a nor-triterpenoid skeleton, points to a complex and fascinating biosynthetic origin. This technical guide provides a comprehensive elucidation of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and intermediate compounds. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, enzyme discovery, and the development of novel therapeutic agents.

The this compound Biosynthetic Pathway: An Overview

The biosynthesis of this compound is a multi-step enzymatic process that originates from the general triterpenoid pathway. The pathway can be broadly divided into three key stages:

-

Formation of the Triterpenoid Precursor: The initial steps involve the synthesis of the universal C30 triterpenoid precursor, (S)-2,3-oxidosqualene, via the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway.

-

Cyclization to the Cycloartenol Scaffold: (S)-2,3-oxidosqualene undergoes a crucial cyclization reaction to form cycloartenol, the characteristic precursor for most plant steroids and many triterpenoids. This reaction establishes the distinctive cyclopropane ring.

-

Tailoring of the Cycloartenol Backbone: A series of post-cyclization modifications, including methylation, demethylation, and oxidation, transform the cycloartenol scaffold into the final product, this compound.

The proposed biosynthetic pathway is depicted in the following diagram:

Figure 1: Proposed biosynthetic pathway of this compound.

I. Formation of the Triterpenoid Precursor: From Acetyl-CoA to (S)-2,3-Oxidosqualene

The biosynthesis of this compound commences with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are synthesized through either the mevalonate (MVA) pathway in the cytosol or the methylerythritol phosphate (MEP) pathway in plastids.

Experimental Protocol: Isoprenoid Precursor Analysis

A common method to analyze the contribution of each pathway is through feeding experiments with isotopically labeled precursors, such as [¹³C]glucose, followed by NMR or mass spectrometry analysis of the resulting triterpenoids.

Key Enzymes in the Early Pathway:

| Enzyme | Abbreviation | Function |

| Farnesyl Diphosphate Synthase | FPPS | Condenses two molecules of IPP with one molecule of DMAPP to form the C15 compound farnesyl pyrophosphate (FPP). |

| Squalene Synthase | SQS | Catalyzes the head-to-head condensation of two molecules of FPP to produce the C30 linear hydrocarbon, squalene. |

| Squalene Epoxidase | SQE | Introduces an epoxide group at the C2-C3 position of squalene to form (S)-2,3-oxidosqualene. This is a critical activation step for the subsequent cyclization.[1][2] |

II. The Pivotal Cyclization: Formation of Cycloartenol

The formation of the characteristic tetracyclic structure with a fused cyclopropane ring is a defining step in the biosynthesis of this compound. This intricate rearrangement is catalyzed by cycloartenol synthase (CAS).

Cycloartenol Synthase (CAS)

CAS is an oxidosqualene cyclase (OSC) that catalyzes the proton-initiated cyclization of (S)-2,3-oxidosqualene.[3] The reaction proceeds through a series of carbocationic intermediates, culminating in the formation of the protosteryl cation, which then undergoes a rearrangement and deprotonation to yield cycloartenol.[4][5][6]

Figure 2: Simplified cyclization of (S)-2,3-oxidosqualene to cycloartenol.

III. Tailoring the Scaffold: The Path from Cycloartenol to this compound

Following the formation of the cycloartenol backbone, a series of enzymatic modifications are required to arrive at the final structure of this compound.

A. Side Chain Methylation: Formation of Cyclolaudenol

The first tailoring step is the methylation of the C-24 side chain of cycloartenol to produce cyclolaudenol. This reaction is catalyzed by a S-adenosyl-L-methionine (SAM)-dependent sterol methyltransferase (SMT) . SMTs play a crucial role in the diversification of plant sterols.[7][8]

B. C-31 Demethylation: The "Nor" Transformation

A key feature of this compound is the absence of the C-31 methyl group, as indicated by its synonym, 31-norcyclolaudenone. The removal of this methyl group is a complex process analogous to the C-4 demethylation of sterols in plants. This process is catalyzed by a multi-enzyme complex, likely involving the following three sequential enzymatic activities:

-

Sterol Methyl Oxidase (SMO): A non-heme iron-dependent oxidase that catalyzes the stepwise oxidation of the C-31 methyl group to a carboxyl group.[3][5]

-

3β-Hydroxysteroid Dehydrogenase/Decarboxylase (3β-HSD/D): This enzyme first oxidizes the 3β-hydroxyl group to a 3-keto group, which facilitates the subsequent decarboxylation to remove the C-31 carboxyl group as CO₂.[3]

-

3-Ketosteroid Reductase (3KSR): Finally, the 3-keto group is reduced back to a 3β-hydroxyl group.

This three-step demethylation cascade is a critical and highly regulated process in sterol biosynthesis.[4][9][10]

C. Oxidation to this compound

The final step in the proposed pathway is the oxidation of the 3β-hydroxyl group of 31-norcyclolaudenol to a ketone, yielding this compound. This reaction is likely catalyzed by a 3β-hydroxysteroid dehydrogenase (3β-HSD) , an enzyme that belongs to the short-chain dehydrogenase/reductase (SDR) superfamily.

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques.

1. Gene Identification and Functional Characterization:

-

Transcriptome Mining: RNA sequencing of Musa sapientum tissues actively producing this compound can identify candidate genes encoding enzymes such as CAS, SMTs, SMOs, 3β-HSD/Ds, and 3KSRs based on sequence homology to known enzymes.

-

Heterologous Expression: Candidate genes can be expressed in a heterologous host, such as Saccharomyces cerevisiae or Nicotiana benthamiana, to confirm their enzymatic activity. The host strain is engineered to produce the necessary substrate, and the formation of the expected product is monitored.

2. Enzyme Assays:

-

Preparation of Microsomal Fractions: Plant tissues are homogenized, and microsomal fractions containing membrane-bound enzymes like CAS, SMTs, and SMOs are isolated by differential centrifugation.

-

In Vitro Assays: The enzymatic activity is assayed by incubating the microsomal fraction with the appropriate substrate (e.g., radiolabeled or fluorescently tagged) and cofactors (e.g., SAM for SMTs, NADPH for SMOs). The reaction products are then extracted and analyzed by techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or gas chromatography-mass spectrometry (GC-MS).

3. Quantitative Analysis of Intermediates and Final Product:

-

Sample Preparation: Plant material is harvested, freeze-dried, and ground. Triterpenoids are extracted using organic solvents such as methanol, ethanol, or a mixture of chloroform and methanol.

-

HPLC-MS/MS Analysis: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the separation, identification, and quantification of triterpenoids.[6][11][12][13][14] A reversed-phase C18 column is commonly used for separation, and detection is achieved using electrospray ionization (ESI) in positive or negative ion mode. Multiple reaction monitoring (MRM) is employed for sensitive and specific quantification.

Workflow for Quantitative Analysis:

Figure 3: General workflow for the quantitative analysis of triterpenoids.

Quantitative Data

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Optimal Temperature (°C) |

| Cycloartenol Synthase | (S)-2,3-Oxidosqualene | |||||

| Sterol Methyltransferase | Cycloartenol | |||||

| Sterol Methyl Oxidase | Cyclolaudenol | |||||

| 3β-HSD/Decarboxylase | 31-Carboxy-cyclolaudenol | |||||

| 3-Ketosteroid Reductase | 3-Keto-31-norcyclolaudenol | |||||

| 3β-Hydroxysteroid Dehydrogenase | 31-Norcyclolaudenol |

This table is intended as a guide for future research. The values are yet to be determined experimentally.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway provides a fascinating glimpse into the intricate enzymatic machinery that plants employ to generate a diverse array of bioactive natural products. While the proposed pathway is based on well-established principles of triterpenoid and sterol biosynthesis, further research is required to definitively identify and characterize the specific enzymes involved in the later tailoring steps. The functional expression of candidate genes from Musa sapientum and the in vitro characterization of the encoded enzymes will be crucial for validating this proposed pathway. A thorough understanding of this biosynthetic route will not only advance our fundamental knowledge of plant biochemistry but also open avenues for the biotechnological production of this compound and related compounds for potential applications in drug discovery and development. The detailed experimental protocols and the conceptual framework presented in this guide are intended to facilitate and inspire these future research endeavors.

References

- 1. Biosynthesis of cyclolaudenol in Polypodium vulgare Linn - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. Dissecting the sterol C-4 demethylation process in higher plants. From structures and genes to catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. The Sterol Methyltransferases SMT1, SMT2, and SMT3 Influence Arabidopsis Development through Nonbrassinosteroid Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. STEROL METHYLTRANSFERASE 1 Controls the Level of Cholesterol in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism and Biological Activities of 4-Methyl-Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Simultaneous qualitative and quantitative analysis of triterpenic acids, saponins and flavonoids in the leaves of two Ziziphus species by HPLC-PDA-MS/ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Framework for Quantum Chemical Calculations of Cyclomusalenone Properties

Disclaimer: As of the latest literature search, specific quantum chemical calculations on Cyclomusalenone have not been published. This technical guide therefore presents a theoretical framework and hypothetical data based on established computational methodologies applied to similar natural products. It is intended to serve as a comprehensive protocol for researchers and scientists in the field of drug development and computational chemistry.

Introduction

This compound, a natural phenolic compound, has garnered interest for its potential biological activities. Understanding its three-dimensional structure, electronic properties, and reactivity is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents. Quantum chemical calculations offer a powerful in-silico approach to investigate these molecular properties with high accuracy, complementing experimental data and providing insights that are often difficult to obtain through empirical methods alone.[1][2]

This guide outlines a detailed protocol for conducting quantum chemical calculations on this compound using Density Functional Theory (DFT), a widely used and reliable computational method.[3] The objective is to predict various molecular properties that are crucial for its function and interaction with biological targets.

Theoretical Methodology

The computational investigation of this compound would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.[3][4] The general workflow involves geometry optimization, frequency analysis, and the calculation of various molecular properties.

1. Geometry Optimization:

The initial step is to build the 3D structure of this compound. The geometry of the molecule is then optimized to find the most stable conformation, which corresponds to the minimum energy on the potential energy surface. A common and effective method for this is the B3LYP functional combined with a 6-31G(d,p) basis set.[5]

2. Frequency Calculations:

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to obtain the thermodynamic properties of the molecule, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[6]

3. Calculation of Molecular Properties:

With the optimized geometry, a range of electronic and structural properties can be calculated. These include:

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of molecular stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule, identifying electrophilic and nucleophilic sites.

-

Spectroscopic Properties: Theoretical UV-Vis and IR spectra can be simulated to aid in the interpretation of experimental spectra.[7]

The following DOT script visualizes the general workflow for these quantum chemical calculations.

Hypothetical Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from the proposed quantum chemical calculations for this compound.

Table 1: Optimized Geometrical Parameters (Hypothetical)

| Parameter | Bond/Angle | Value |

| Bond Length | C1=O | 1.23 Å |

| C2-C3 | 1.45 Å | |

| C7-O2 | 1.36 Å | |

| Bond Angle | C2-C1-C6 | 118.5° |

| C1-C2-C3 | 121.0° | |

| Dihedral Angle | H-O2-C7-C8 | 180.0° |

Table 2: Calculated Electronic and Thermodynamic Properties (Hypothetical)

| Property | Value |

| Energy of HOMO | -6.5 eV |

| Energy of LUMO | -1.8 eV |

| HOMO-LUMO Energy Gap | 4.7 eV |

| Dipole Moment | 3.2 Debye |

| Zero-Point Vibrational Energy | 250.5 kcal/mol |

| Enthalpy | 265.8 kcal/mol |

| Gibbs Free Energy | 210.2 kcal/mol |

Experimental Protocols

While this guide focuses on theoretical calculations, the validation of computational results relies on experimental data. Key experimental techniques that would complement these calculations include:

-

X-ray Crystallography: To determine the precise three-dimensional structure of this compound, providing a benchmark for the calculated geometry.

-

UV-Vis Spectroscopy: To measure the electronic absorption spectrum, which can be compared with the theoretically simulated spectrum.

-

Infrared (IR) Spectroscopy: To identify the vibrational modes of the molecule, for comparison with the calculated vibrational frequencies.

-

Cyclic Voltammetry: To experimentally determine the oxidation and reduction potentials, which can be correlated with the calculated HOMO and LUMO energies.

Conclusion

Quantum chemical calculations provide a powerful and versatile toolkit for investigating the molecular properties of natural products like this compound.[8] By employing methods such as Density Functional Theory, researchers can gain deep insights into the structure, reactivity, and electronic characteristics of these molecules. This theoretical understanding is invaluable for guiding further experimental studies and for the development of new drugs based on natural product scaffolds. The workflow and methodologies outlined in this guide provide a robust framework for the computational characterization of this compound and other related compounds.

References

- 1. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 2. pengliu.owlstown.net [pengliu.owlstown.net]

- 3. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 4. google.com [google.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Molecular Modeling Is Key to Understanding Supramolecular Resorcinarenyl Capsules, Inclusion Complex Formation and Organic Reactions in Nanoconfined Space [mdpi.com]

A Technical Guide to the Solubility and Stability of Novel Phytochemicals: A Case Study Approach for Cyclomusalenone

Disclaimer: As of the latest literature review, "Cyclomusalenone" is not a compound with publicly available scientific data. Therefore, this document serves as an in-depth technical guide outlining the standard methodologies and data presentation formats that researchers, scientists, and drug development professionals would employ to study the solubility and stability of a novel phytochemical, using the hypothetical "this compound" as a case study. The quantitative data presented is illustrative, based on known properties of similar chemical structures (e.g., cyclic ketones) and is intended for demonstrative purposes.

Introduction

The successful development of a novel phytochemical into a therapeutic agent is contingent on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. Solubility influences bioavailability and formulation strategies, while stability determines shelf-life, storage conditions, and potential degradation pathways.

This guide provides a comprehensive overview of the core experimental protocols and data interpretation for determining the solubility and stability of a novel compound, hypothetically named "this compound." The name suggests a cyclic ketone structure, possibly derived from the Musa genus, which is rich in a variety of phytochemicals, including flavonoids, phenols, and tannins.[1][2] This guide is intended for researchers and drug development professionals.

Solubility Studies

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The solubility of a compound is typically assessed in a range of solvents to guide formulation development.

Quantitative Solubility Data

The following table summarizes the expected format for presenting solubility data for a novel compound like this compound. Data for Cyclohexanone, a structurally related cyclic ketone, is provided for illustrative purposes.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method | Reference |

| Water | 20 | 87 | HPLC-UV | PubChem CID 7967[3] |

| Water | 30 | 50 | HPLC-UV | PubChem CID 7967[3] |

| Ethanol | 25 | Miscible | Visual | Chemeurope.com[4] |

| Acetone | 25 | Miscible | Visual | PubChem CID 7967[3] |

| Diethyl Ether | 25 | Miscible | Visual | PubChem CID 7967[3] |

| Chloroform | 25 | Miscible | Visual | PubChem CID 7967[3] |

| 5% NaOH | 25 | Insoluble | Visual | General Protocol[5] |

| 5% HCl | 25 | Insoluble | Visual | General Protocol[5] |

Experimental Protocol: Kinetic and Thermodynamic Solubility

A common method for determining solubility involves the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, propylene glycol)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

Procedure:

-

An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial.

-

The vials are agitated in a shaking incubator at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, the samples are allowed to stand to allow for the sedimentation of undissolved solid.

-

Aliquots of the supernatant are carefully withdrawn and filtered through a 0.22 µm syringe filter to remove any remaining solid particles.

-

The filtrate is then appropriately diluted and analyzed by a validated HPLC method to determine the concentration of dissolved this compound.

-

The solubility is reported in mg/mL or µg/mL.

Stability Studies

Stability testing is crucial for determining the shelf-life and appropriate storage conditions for a drug substance.[6] It involves subjecting the compound to various stress conditions to identify potential degradation products and pathways.

Quantitative Stability Data

The following table illustrates how stability data for this compound would be presented. The data is hypothetical.

| Condition | Time Point | Assay (%) | Purity (%) | Degradation Products |

| Accelerated | ||||

| 40°C / 75% RH | 0 | 100.0 | 99.8 | None Detected |

| 1 month | 98.5 | 98.2 | DP1 (0.2%), DP2 (0.1%) | |

| 3 months | 95.2 | 94.5 | DP1 (0.8%), DP2 (0.5%) | |

| 6 months | 90.1 | 89.0 | DP1 (1.5%), DP2 (1.0%) | |

| Long-Term | ||||

| 25°C / 60% RH | 0 | 100.0 | 99.8 | None Detected |

| 6 months | 99.5 | 99.2 | DP1 (0.1%) | |

| 12 months | 98.9 | 98.5 | DP1 (0.2%) | |

| 24 months | 97.8 | 97.0 | DP1 (0.4%), DP2 (0.1%) | |

| Photostability | ||||

| ICH Option 2 | 0 | 100.0 | 99.8 | None Detected |

| (1.2 million lux hours) | Post-exposure | 92.3 | 91.5 | DP3 (2.1%), DP4 (0.8%) |

Experimental Protocol: Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify the likely degradation products of a drug substance.[7] This information is used to develop stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound solution (e.g., in methanol or acetonitrile)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-UV/MS system

-

pH meter

-

Photostability chamber

-

Oven

Procedure:

-

Acid Hydrolysis: A solution of this compound is treated with HCl (e.g., 0.1 M) and heated (e.g., at 60°C) for a specified time. Samples are taken at various time points, neutralized, and analyzed.

-

Base Hydrolysis: A solution of this compound is treated with NaOH (e.g., 0.1 M) at room temperature or elevated temperature. Samples are analyzed at different intervals after neutralization.

-

Oxidative Degradation: The compound is exposed to an oxidizing agent, such as H₂O₂ (e.g., 3%), at room temperature. Samples are analyzed over time.

-

Thermal Degradation: A solid sample of this compound is placed in an oven at an elevated temperature (e.g., 80°C) for a set period. The sample is then dissolved and analyzed.

-

Photodegradation: A solution of this compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample is kept in the dark.

-

All samples from the stress conditions are analyzed by a stability-indicating HPLC-UV/MS method to separate and identify the degradation products.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the solubility and stability testing of a novel phytochemical.

Caption: Workflow for solubility and stability testing.

Hypothetical Signaling Pathway

Many phytochemicals exert their effects by modulating cellular signaling pathways. The diagram below illustrates a hypothetical pathway that a novel compound like this compound might influence, such as an anti-inflammatory pathway.

References

- 1. traditionalmedicines.org [traditionalmedicines.org]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Cyclohexanone | C6H10O | CID 7967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclohexanone [chemeurope.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. sproutpublication.com [sproutpublication.com]

- 7. stability testing of phytopharmaceuticals.pdf [slideshare.net]

In-depth Technical Guide: Preliminary Cytotoxicity Screening of Cyclomusalenone

Executive Summary

This technical guide provides a framework for the preliminary cytotoxicity screening of the novel compound Cyclomusalenone. Due to the absence of publicly available data on this compound, this document outlines a generalized yet detailed approach based on established methodologies for evaluating the cytotoxic potential of new chemical entities. The guide covers recommended experimental protocols, data presentation strategies, and the visualization of key cellular processes. While specific data for this compound is not available, this guide serves as a robust template for researchers initiating its cytotoxicological evaluation.

Introduction

This compound is a novel compound with a chemical structure suggesting potential bioactivity. Preliminary cytotoxicity screening is a critical first step in the drug discovery pipeline to assess a compound's potential as a therapeutic agent, particularly in oncology. This process involves determining the concentration at which the compound induces cell death in various cancer cell lines. This guide details the necessary steps to conduct such a screening, interpret the results, and conceptualize the potential mechanisms of action.

Data Presentation

Quantitative data from cytotoxicity assays should be meticulously organized to facilitate comparison and interpretation. The primary metric for cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits a biological process by 50%.

Table 1: Hypothetical IC50 Values of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 | Data to be determined |

| HeLa | Cervical Adenocarcinoma | 48 | Data to be determined |

| A549 | Lung Carcinoma | 48 | Data to be determined |

| HepG2 | Hepatocellular Carcinoma | 48 | Data to be determined |

| Jurkat | T-cell Leukemia | 48 | Data to be determined |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to generating reliable cytotoxicity data. The following are standard protocols for key assays.

Cell Culture and Maintenance

-

Cell Lines: Procure cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2, Jurkat) from a reputable cell bank.

-

Culture Medium: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage cells upon reaching 80-90% confluency to maintain exponential growth.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[2]

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Sample Collection: After the treatment period, collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and diaphorase.

-

Colorimetric Measurement: Measure the absorbance of the resulting formazan product at a specific wavelength (typically 490 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a detergent).

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex experimental workflows and hypothetical signaling pathways.

Caption: Experimental workflow for cytotoxicity screening.

Given the lack of specific information on this compound's mechanism of action, a hypothetical signaling pathway for apoptosis induction is presented below. Many cytotoxic compounds induce cell death through the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways.

Caption: Hypothetical apoptotic signaling pathway.

Conclusion and Future Directions

This guide outlines a standardized approach for the preliminary cytotoxicity screening of this compound. The successful completion of these initial studies will provide foundational data on the compound's cytotoxic potential and inform the direction of future research. Subsequent investigations should focus on elucidating the precise mechanism of action, which may involve studies on cell cycle arrest, apoptosis induction, and the identification of specific molecular targets. As more data becomes available, this guide can be updated to reflect the specific cytotoxic profile and mechanistic pathways of this compound.

References

Physicochemical Characterization of Cyclomusalenone: A Technical Guide

Physicochemical Properties

The fundamental physicochemical characteristics of a compound are critical for its identification, purification, and formulation. For cyclic ketones, these properties provide insights into their behavior in biological and chemical systems. The properties of Cyclohexanone are summarized below.

| Property | Value | Reference |

| Molecular Formula | C6H10O | [1] |

| Molar Mass | 98.15 g/mol | [1][2] |

| Appearance | Colorless to pale yellow oily liquid | [1][2][3] |

| Odor | Sweet, reminiscent of benzaldehyde or peppermint and acetone-like | [1][2][3] |

| Density | 0.9478 g/mL | [2] |

| Melting Point | -47 °C | [1][2] |

| Boiling Point | 155.65 °C | [1][2] |

| Solubility in water | 8.6 g/100 mL (20 °C) | [2] |

| Solubility in organic solvents | Miscible with most organic solvents | [1][2] |

| Vapor Pressure | 5 mmHg (20 °C) | [2] |

| Refractive Index (nD) | 1.447 | [2] |

Experimental Protocols for Characterization

The characterization of a novel compound like a Cyclomusalenone analog would involve a series of analytical techniques to determine its structure, purity, and properties.

Spectroscopic Analysis

Objective: To elucidate the molecular structure of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR):

-

Protocol: A sample of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[4]

-

-

Infrared (IR) Spectroscopy:

-

Protocol: A small amount of the neat liquid or a KBr pellet of the solid compound is analyzed using an FT-IR spectrometer. The instrument measures the absorption of infrared radiation at various wavelengths, which corresponds to the vibrational frequencies of the functional groups in the molecule.

-

-

Mass Spectrometry (MS):

-

Protocol: The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS). The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.[5]

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Protocol: The compound is dissolved in a suitable solvent (e.g., ethanol, methanol) to prepare a dilute solution. The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm) using a UV-Vis spectrophotometer. This technique is particularly useful for compounds with chromophores.[5]

-

Chromatographic Analysis

Objective: To determine the purity of the compound and to isolate it from mixtures.

-

High-Performance Liquid Chromatography (HPLC):

-

Protocol: A solution of the compound is injected into an HPLC system equipped with a suitable column (e.g., C18 for reverse-phase). A mobile phase (a mixture of solvents like acetonitrile and water) is pumped through the column to separate the components of the mixture. A detector (e.g., UV-Vis, MS) is used to detect the compound as it elutes from the column. The retention time and peak area are used to assess purity.

-

-

Gas Chromatography (GC):

-

Protocol: For volatile and thermally stable compounds, a sample is vaporized and injected into a gas chromatograph. An inert carrier gas (e.g., helium, nitrogen) carries the sample through a heated column, leading to separation. A detector (e.g., flame ionization detector - FID, MS) is used for detection.

-

Thermal Analysis

Objective: To study the thermal properties of the compound.

-

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA):

-

Protocol: A small amount of the sample is placed in a crucible and heated at a controlled rate in a TGA-DTA instrument. TGA measures the change in mass as a function of temperature, providing information on thermal stability and decomposition. DTA measures the temperature difference between the sample and a reference, detecting phase transitions like melting and boiling.[5]

-

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel cyclic ketone.

Hypothetical Signaling Pathway Modulation

Novel bioactive compounds are often investigated for their potential to modulate cellular signaling pathways. The diagram below illustrates a hypothetical pathway that could be influenced by a this compound analog.

References

- 1. Cyclohexanone: Chemical and physical properties, Production and Uses_Chemicalbook [chemicalbook.com]

- 2. Cyclohexanone - Wikipedia [en.wikipedia.org]

- 3. Cyclohexanone | C6H10O | CID 7967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

High-Throughput Screening Assays for Cyclomusalenone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclomusalenone, a cyclohexenone derivative, presents a promising scaffold for drug discovery due to the known anti-inflammatory and anti-cancer activities of related compounds. High-throughput screening (HTS) is an essential tool for rapidly evaluating the biological activity of novel compounds like this compound and identifying potential therapeutic leads. This document provides detailed application notes and protocols for HTS assays designed to investigate the anti-inflammatory and cytotoxic properties of this compound.

Application Note 1: Anti-Inflammatory Activity Screening

Objective

To identify and characterize the anti-inflammatory potential of this compound by targeting key inflammatory pathways. High-throughput screening assays are designed to measure the inhibition of pro-inflammatory mediators.

Background

Chronic inflammation is implicated in a wide range of diseases. A key mechanism in inflammation is the production of prostaglandins and leukotrienes by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.[1] Additionally, the release of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Interleukin-8 (IL-8) from immune cells, such as macrophages, plays a crucial role in the inflammatory response.[2][3] HTS assays targeting these pathways can efficiently screen for novel anti-inflammatory compounds.

Experimental Strategy

A tiered screening approach is proposed. Primary screening will be conducted using a cell-free COX-2 inhibition assay. Active compounds will then be subjected to a secondary cell-based assay to assess their effect on lipopolysaccharide (LPS)-induced cytokine production in murine macrophages.

Protocol 1: Cell-Free COX-2 Inhibition Assay (Primary Screen)

This spectrophotometric HTS assay is designed to identify inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1]

Materials and Reagents

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic co-substrate)

-

Heme cofactor

-

Tris-HCl buffer (pH 8.0)

-

This compound and control compounds (e.g., Celecoxib)

-

96-well microplates

-

Microplate reader

Experimental Protocol

-

Compound Plating: Prepare serial dilutions of this compound and control compounds in DMSO. Dispense 1 µL of each compound solution into the wells of a 96-well plate.

-

Enzyme Preparation: Prepare a COX-2 enzyme solution in Tris-HCl buffer containing the heme cofactor.

-

Assay Reaction:

-

Add 150 µL of Tris-HCl buffer to each well.

-

Add 10 µL of the COX-2 enzyme solution to each well.

-

Add 20 µL of TMPD solution.

-

Incubate the plate at room temperature for 5 minutes.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of arachidonic acid solution to each well.

-

Immediately measure the absorbance at 590 nm every 30 seconds for 5 minutes using a microplate reader.

-

-

Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve). Determine the percent inhibition for each concentration of this compound relative to the vehicle control (DMSO). Calculate the IC50 value.

Data Presentation

| Compound | Target | Assay Type | IC50 (µM) [Predicted] |

| This compound | COX-2 | Spectrophotometric | 5 - 20 |

| Celecoxib | COX-2 | Spectrophotometric | 0.1 - 0.5 |

Protocol 2: Macrophage-Based Cytokine Release Assay (Secondary Screen)

This cell-based assay quantifies the inhibition of pro-inflammatory cytokine production in response to an inflammatory stimulus.[3][4][5]

Materials and Reagents

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS

-

Lipopolysaccharide (LPS)

-

This compound and control compounds (e.g., Dexamethasone)

-

ELISA kits for IL-6 and TNF-α

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

Experimental Protocol

-

Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or control compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of IL-6 and TNF-α in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Cell Viability Assessment: Perform a cell viability assay on the remaining cells to assess the cytotoxicity of the compounds.

-

Data Analysis: Normalize cytokine production to cell viability. Calculate the percent inhibition of cytokine release for each compound concentration and determine the IC50 values.

Data Presentation

| Compound | Cytokine | Assay Type | IC50 (µM) [Predicted] | Cell Viability (at IC50) |

| This compound | IL-6 | ELISA | 10 - 50 | >90% |

| This compound | TNF-α | ELISA | 10 - 50 | >90% |

| Dexamethasone | IL-6 | ELISA | 0.01 - 0.1 | >90% |

| Dexamethasone | TNF-α | ELISA | 0.01 - 0.1 | >90% |

Application Note 2: Cytotoxic Activity Screening

Objective

To evaluate the anti-cancer potential of this compound by assessing its cytotoxicity against various cancer cell lines and elucidating the mechanism of cell death.

Background

Many natural and synthetic compounds containing a cyclohexenone or cyclopentenone moiety have demonstrated anti-cancer activity.[6][7] These compounds can induce apoptosis (programmed cell death) in cancer cells, often through the activation of caspases.[7] HTS assays are crucial for identifying cytotoxic compounds and prioritizing them for further development.

Experimental Strategy

A primary screen will be performed to assess the general cytotoxicity of this compound against a panel of cancer cell lines. A secondary, more detailed high-content screening (HCS) assay will then be used to investigate the induction of apoptosis.

Protocol 3: Cancer Cell Line Cytotoxicity Assay (Primary Screen)

This assay measures the reduction in cell viability in the presence of the test compound.

Materials and Reagents

-

Human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer)

-

Appropriate cell culture media and supplements

-

This compound and control compounds (e.g., Doxorubicin)

-

Cell viability assay reagent (e.g., MTT, resazurin)

-

96-well or 384-well cell culture plates

Experimental Protocol

-

Cell Seeding: Seed the cancer cell lines into microplates at an appropriate density and allow them to attach overnight.

-

Compound Addition: Add serial dilutions of this compound and control compounds to the cells.

-

Incubation: Incubate the plates for 48-72 hours.

-

Viability Measurement: Add the cell viability reagent and incubate according to the manufacturer's protocol. Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) for each cell line.

Data Presentation

| Compound | Cell Line | Assay Type | GI50 (µM) [Predicted] |

| This compound | MCF-7 | MTT | 1 - 10 |

| This compound | HeLa | MTT | 1 - 10 |

| Doxorubicin | MCF-7 | MTT | 0.05 - 0.5 |

| Doxorubicin | HeLa | MTT | 0.05 - 0.5 |

Protocol 4: High-Content Apoptosis Assay (Secondary Screen)

This multiplexed imaging assay simultaneously measures multiple parameters of apoptosis in individual cells.

Materials and Reagents

-

HeLa cells

-

This compound and control compounds (e.g., Staurosporine)

-

Fluorescent dyes for:

-

Nuclear morphology (e.g., Hoechst 33342)

-

Caspase-3/7 activation (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent)

-

Mitochondrial membrane potential (e.g., TMRE)

-

-

384-well imaging plates

-

High-content imaging system

Experimental Protocol

-

Cell Plating and Treatment: Seed HeLa cells in 384-well imaging plates and treat with this compound or control compounds for 24 hours.

-

Staining: Add the fluorescent dyes to the wells and incubate for 30-60 minutes.

-

Image Acquisition: Acquire images using a high-content imaging system with appropriate filter sets for each dye.

-

Image Analysis: Use image analysis software to segment individual cells and quantify fluorescence intensities and morphological features (e.g., nuclear condensation, caspase activation, loss of mitochondrial membrane potential).

-

Data Analysis: Determine the percentage of apoptotic cells for each treatment condition.

Data Presentation

| Compound | Parameter | Assay Type | EC50 (µM) [Predicted] |

| This compound | Nuclear Condensation | HCS | 2 - 15 |

| This compound | Caspase-3/7 Activation | HCS | 2 - 15 |

| This compound | Mitochondrial Membrane Potential Loss | HCS | 2 - 15 |

| Staurosporine | All | HCS | 0.1 - 1 |

Visualizations

Signaling Pathway: Inflammatory Response

Caption: Inhibition of Inflammatory Pathways by this compound.

Experimental Workflow: Anti-Inflammatory Screening

Caption: Workflow for Anti-Inflammatory Compound Screening.

Signaling Pathway: Apoptosis Induction

Caption: Proposed Mitochondrial-Mediated Apoptosis Pathway.

Experimental Workflow: Cytotoxicity Screening

Caption: Workflow for Cytotoxic Compound Screening.

References

- 1. researchgate.net [researchgate.net]

- 2. High-throughput screening platform for small-molecules with anti-inflammatory potential — Institute of Biochemistry of the Romanian Academy [biochim.ro]

- 3. High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries | Semantic Scholar [semanticscholar.org]

- 5. High-content image-based screening and deep learning for the detection of anti-inflammatory drug leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pro-apoptotic activity of cyclopentenone in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cyclomusalenone, a Potential Antimicrobial Agent

Disclaimer: As of the latest search, specific data regarding "Cyclomusalenone" and its antimicrobial properties is not available in the reviewed scientific literature. The following application notes and protocols are presented as a generalized framework for the evaluation of a novel compound, such as a cyclopentenone derivative, as a potential antimicrobial agent, based on established methodologies. The quantitative data and pathways are illustrative, drawn from research on similar molecular scaffolds.

Introduction

The rising threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Cyclopentenones, a class of naturally occurring and synthetic compounds, have demonstrated promising antimicrobial activities.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the evaluation of novel cyclopentenone compounds, exemplified here as "this compound," for their potential as antimicrobial agents. The protocols outlined below describe standardized methods for determining antimicrobial efficacy and elucidating potential mechanisms of action.

Quantitative Data Summary

Effective evaluation of a potential antimicrobial agent requires robust quantitative data. The following tables summarize the types of data that should be collected to assess the antimicrobial potency of a novel compound. The data presented are hypothetical and based on values reported for similar cyclopentenone derivatives.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Microorganism Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus (MSSA) ATCC 25923 | Gram-positive | 1.95 |

| Staphylococcus aureus (MRSA) CIP 106760 | Gram-positive | 0.976 |

| Enterococcus faecalis (VRE) ATCC 29212 | Gram-positive | 3.91 |

| Escherichia coli ATCC 25922 | Gram-negative | > 100 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | > 100 |

| Candida albicans ATCC 90028 | Fungus | 7.81 |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

| Microorganism Strain | Type | MBC (µg/mL) |

| Staphylococcus aureus (MSSA) ATCC 25923 | Gram-positive | 7.81 |

| Staphylococcus aureus (MRSA) CIP 106760 | Gram-positive | 3.91 |

| Enterococcus faecalis (VRE) ATCC 29212 | Gram-positive | 15.63 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2] The broth microdilution method is a standard procedure for determining the MIC of a novel compound.[2][3]

Materials:

-

96-well microtiter plates

-

Standardized microbial inoculum (0.5 McFarland standard)[2]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Test compound (this compound) stock solution

-

Positive control antibiotic (e.g., Vancomycin for Gram-positive bacteria, Ciprofloxacin for Gram-negative bacteria)

-

Negative control (broth only)

-

Resazurin solution (for viability indication)[3]

Protocol:

-

Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth directly in the 96-well microtiter plate.

-

Prepare a standardized microbial suspension adjusted to a 0.5 McFarland turbidity standard.[2]

-

Dilute the microbial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add the diluted microbial inoculum to each well containing the serially diluted compound, as well as to the positive control and growth control wells.

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[2]

-

Following incubation, assess microbial growth. This can be done visually or by adding a growth indicator like resazurin.[3]

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.[2]

Antimicrobial Susceptibility Testing by Disk Diffusion Assay

The disk diffusion assay is a qualitative method to assess the antimicrobial activity of a compound.[4][5]

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile filter paper discs (6 mm diameter)

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Test compound (this compound) solution

-

Positive control antibiotic discs

-

Negative control (disc with solvent only)

-

Sterile swabs

Protocol:

-

Prepare a microbial inoculum equivalent to a 0.5 McFarland standard.

-

Using a sterile swab, uniformly inoculate the entire surface of a Mueller-Hinton Agar plate to create a lawn of bacteria.[6]

-

Allow the plate to dry for a few minutes.

-

Impregnate sterile filter paper discs with a known concentration of this compound.

-

Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plate.[4]

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the area around the disc with no microbial growth) in millimeters.[4][6] The size of the zone indicates the relative susceptibility of the microorganism to the compound.

Visualizations

Experimental Workflow

The following diagram illustrates a standard workflow for the initial screening and evaluation of a novel antimicrobial compound.

Hypothetical Signaling Pathway Inhibition

While the specific mechanism of action for this compound is unknown, a novel antimicrobial could potentially interfere with critical bacterial signaling pathways. The diagram below illustrates a hypothetical mechanism where the compound inhibits a key kinase in a signal transduction pathway responsible for virulence gene expression.

References

- 1. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. theory.labster.com [theory.labster.com]

- 5. woah.org [woah.org]

- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unveiling the Mechanism of Action of Cyclomusalenone: A Guide to Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Cyclomusalenone, a novel compound with a cyclopentenone core structure, holds significant therapeutic potential. Drawing parallels from structurally related cyclopentenone prostaglandins (cyPGs) and other cyclic ketone derivatives, we hypothesize that its mechanism of action is rooted in the modulation of fundamental cellular processes such as apoptosis and inflammation. Compounds sharing this chemical moiety have demonstrated potent anti-inflammatory and pro-apoptotic effects, making the elucidation of this compound's specific cellular targets and signaling pathways a critical step in its development as a therapeutic agent.

This document provides a comprehensive guide to a series of cell-based assays designed to systematically investigate the mechanism of action of this compound. The proposed experiments will explore its impact on cell viability, apoptosis induction, and key inflammatory signaling pathways. By following these protocols, researchers can generate robust and reproducible data to build a comprehensive pharmacological profile of this compound.

The primary objectives of these assays are to:

-

Determine the cytotoxic and pro-apoptotic activity of this compound across various cell lines.

-

Elucidate the specific apoptotic pathway(s) activated by this compound.

-

Investigate the anti-inflammatory properties of this compound by examining its effect on the NF-κB signaling cascade.

-

Identify potential upstream signaling molecules modulated by this compound.

The successful execution of these protocols will provide crucial insights into the therapeutic potential of this compound and guide future preclinical and clinical development.

I. Assessment of Cytotoxicity and Apoptosis Induction

A foundational step in characterizing a novel compound is to determine its effect on cell viability and its ability to induce programmed cell death, or apoptosis. The following assays are designed to quantify these effects.

Data Presentation: Cytotoxicity and Apoptosis

| Cell Line | Assay | This compound Concentration (µM) | Result (e.g., % Viability, % Apoptotic Cells) |

| Jurkat (T-lymphocyte) | MTT Assay | 0.1, 1, 10, 50, 100 | |

| HeLa (Cervical Cancer) | MTT Assay | 0.1, 1, 10, 50, 100 | |

| RAW 264.7 (Macrophage) | MTT Assay | 0.1, 1, 10, 50, 100 | |

| Jurkat (T-lymphocyte) | Annexin V/PI Staining | 10, 50 | |

| HeLa (Cervical Cancer) | Annexin V/PI Staining | 10, 50 | |

| RAW 264.7 (Macrophage) | Annexin V/PI Staining | 10, 50 | |

| Jurkat (T-lymphocyte) | Caspase-3/7 Activity Assay | 10, 50 | |

| HeLa (Cervical Cancer) | Caspase-3/7 Activity Assay | 10, 50 | |

| RAW 264.7 (Macrophage) | Caspase-3/7 Activity Assay | 10, 50 |

Experimental Protocols

1. Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Cell lines of interest (e.g., Jurkat, HeLa, RAW 264.7)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 24-48 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

2. Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Treated cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound at selected concentrations for the desired time.

-

Harvest and wash the cells with cold PBS.

-

Resuspend cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

3. Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.

-

Materials:

-

Treated cells

-

Caspase-Glo® 3/7 Assay System (or equivalent)

-

Luminometer-compatible 96-well plates

-

-

Procedure:

-

Seed and treat cells with this compound as described for the MTT assay.

-

Add the Caspase-Glo® 3/7 Reagent to each well.

-

Mix and incubate at room temperature for 1-2 hours.

-

Measure luminescence using a luminometer.

-

II. Investigation of the Mitochondrial Apoptosis Pathway

Many cyclopentenone-containing compounds induce apoptosis via the intrinsic, or mitochondrial, pathway.[1][2] The following experiments will assess the involvement of this pathway in this compound-induced apoptosis.

Data Presentation: Mitochondrial Apoptosis Pathway